Cas no 1806897-23-3 (4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine)
4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine
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- Inchi: 1S/C6H4F2N2O4/c7-5(8)3-2(11)1-9-6(12)4(3)10(13)14/h1,5,11H,(H,9,12)
- InChI Key: WEGLMSIXHWZLMY-UHFFFAOYSA-N
- SMILES: FC(C1C(=CNC(C=1[N+](=O)[O-])=O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 355
- XLogP3: -0.2
- Topological Polar Surface Area: 95.2
4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004450-250mg |
4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine |
1806897-23-3 | 97% | 250mg |
$680.00 | 2022-03-31 | |
| Alichem | A024004450-500mg |
4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine |
1806897-23-3 | 97% | 500mg |
$931.00 | 2022-03-31 | |
| Alichem | A024004450-1g |
4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine |
1806897-23-3 | 97% | 1g |
$1,730.40 | 2022-03-31 |
4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine
Recent Advances in the Study of 4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine (CAS: 1806897-23-3)
The compound 4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine (CAS: 1806897-23-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic challenges associated with 4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine, particularly in achieving high yields and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes a multi-step process involving fluorination and nitration reactions, which has improved the overall yield to approximately 65%. This advancement is critical for scaling up production for further pharmacological testing.
In terms of biological activity, preliminary in vitro studies have demonstrated that 4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine exhibits moderate inhibitory effects against several kinase enzymes, including EGFR and VEGFR2. These findings suggest potential applications in oncology, particularly in targeting signaling pathways involved in tumor growth and angiogenesis. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetic properties.
Another area of interest is the compound's potential as a building block for more complex molecules. Researchers have explored its utility in the synthesis of heterocyclic compounds, which are often key scaffolds in drug discovery. A recent study published in Organic Letters demonstrated the successful incorporation of 4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine into a series of novel pyridine-based inhibitors, showcasing its versatility in medicinal chemistry.
Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its potential toxicity profiles are yet to be fully elucidated. Ongoing research is focused on addressing these gaps, with particular emphasis on optimizing the compound's bioavailability and reducing off-target effects.
In conclusion, 4-(Difluoromethyl)-2,5-dihydroxy-3-nitropyridine represents a promising candidate for further investigation in drug discovery and development. Its unique chemical properties and preliminary biological activities warrant continued exploration, particularly in the context of kinase inhibition and heterocyclic synthesis. Future studies should prioritize in vivo validation and structural optimization to unlock its full therapeutic potential.
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